2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane
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Overview
Description
2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a fluorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane typically involves the reaction of 4-fluoro-2-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoro-2-methylbenzoic acid, while reduction can produce 4-fluoro-2-methylbenzyl alcohol .
Scientific Research Applications
2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards specific targets, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: A precursor in the synthesis of 2-(4-Fluoro-2-methylphenyl)-1,3-dioxolane.
2-Fluoro-4-methylphenol: Another fluorinated phenol with similar chemical properties.
4-Fluoro-3-methylphenol: A related compound with a different substitution pattern on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both a dioxolane ring and a fluorinated aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications where stability, reactivity, and specific interactions are required .
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-6-8(11)2-3-9(7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMIVLJXWHAWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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